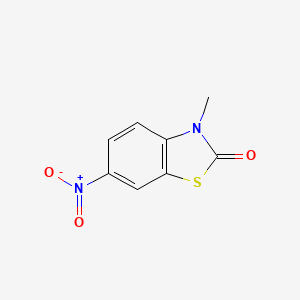
2(3H)-benzothiazolone, 3-methyl-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-nitro-2(3H)-benzothiazolone (CAS 57334-18-6) is a substituted benzothiazolone derivative characterized by a nitro group at the 6-position and a methyl group at the 3-position on the benzothiazolone core. Benzothiazolones are sulfur- and nitrogen-containing heterocycles with a lactam structure, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-6-nitro-2(3H)-benzothiazolone and its derivatives?
- Methodological Answer : The compound is typically synthesized via N-alkylation of 2(3H)-benzothiazolone with dibromoalkanes to form intermediates, followed by reaction with piperazine to generate homodimers or heterodimers. For example, intermediates (e.g., 2a-j) are prepared by alkylating the benzothiazolone nitrogen with dibromoalkanes (C2–C6 chains). Subsequent coupling with piperazine yields target compounds (e.g., 3a-j) with yields ranging from 63% to 68% .
Q. How are structural and purity characteristics of 3-methyl-6-nitro-2(3H)-benzothiazolone derivatives validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance, 1H-NMR spectra show distinct chemical shifts for piperazine protons (δ 3.4–3.6 ppm) and benzothiazolone aromatic protons (δ 7.2–7.8 ppm). High-resolution MS confirms molecular ions (e.g., [M+H]+ at m/z 325.12 for compound 3j) .
Q. What analytical techniques are used to assess environmental migration of 2(3H)-benzothiazolone derivatives?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect benzothiazolone derivatives in environmental samples like microplastics. Migration studies involve simulating leaching conditions (e.g., pH, temperature) and quantifying release kinetics .
Advanced Research Questions
Q. How does alkyl chain length in benzothiazolone dimers influence anti-inflammatory activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that longer carbon chains (C4–C6) enhance inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor κB (NF-κB). For example, homodimer 3j (C6 chain) exhibits an IC50 of 0.28 μM for iNOS, compared to 4.2 μM for the shorter-chain analog 3i (C2 chain). Hydrophobic interactions and improved membrane permeability likely drive this trend .
Q. What strategies mitigate toxicity risks while maintaining dual iNOS/NF-κB inhibition?
- Methodological Answer : Toxicity is minimized by optimizing substituent polarity. Compounds with benzothiazolone heterocycles and piperazine cores show reduced cytotoxicity (IC50 > 25 μg/mL in mammalian cells) compared to non-polar analogs. In vivo studies prioritize compounds with high selectivity indices (e.g., 8b, which reduces inflammation in murine models without renal toxicity) .
Q. How do heterodimeric benzothiazolone derivatives compare to homodimers in targeting inflammatory pathways?
- Methodological Answer : Heterodimers (e.g., 5t) combining benzothiazolone and benzoxazolone moieties exhibit synergistic inhibition of iNOS (IC50 = 0.29 μM) and NF-κB (IC50 = 0.35 μM), outperforming homodimers. This is attributed to dual engagement of hydrophobic and hydrogen-bonding interactions in the enzyme active sites .
Q. What role does the benzothiazolone "warhead" play in maintaining pharmacological activity?
- Methodological Answer : The benzothiazolone core is essential for binding to iNOS via hydrogen bonds with Arg260 and Tyr371. Substitution with non-thiazolone groups (e.g., pyridone) reduces activity by >90%, as shown in scaffold-hopping studies .
Q. How can computational modeling guide the design of selective benzothiazolone derivatives?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations predict binding affinities to iNOS and NF-κB. For example, simulations of compound 3j show stable interactions with the NF-κB p65 subunit’s DNA-binding domain, explaining its sub-micromolar potency .
Q. Key Challenges & Contradictions
- Dual Inhibition Trade-offs : While dual iNOS/NF-κB inhibitors (e.g., 3j) show potent anti-inflammatory effects, NF-κB suppression may impair innate immunity, necessitating careful dose optimization .
- Environmental Persistence : Benzothiazolone derivatives from tire wear (e.g., 2(3H)-benzothiazolone) exhibit low biodegradability, raising concerns about aquatic toxicity .
相似化合物的比较
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-methyl-6-nitro-2(3H)-benzothiazolone with structurally related benzothiazolone derivatives:
Key Observations :
- The nitro group in 3-methyl-6-nitro-2(3H)-benzothiazolone likely increases its polarity compared to methyl- or acetyl-substituted analogs, affecting solubility and interaction with biological targets.
属性
CAS 编号 |
57334-18-6 |
|---|---|
分子式 |
C8H6N2O3S |
分子量 |
210.21 g/mol |
IUPAC 名称 |
3-methyl-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6N2O3S/c1-9-6-3-2-5(10(12)13)4-7(6)14-8(9)11/h2-4H,1H3 |
InChI 键 |
CJXCQSBVVCCJCG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















